

# 5-Cyanotryptamine hydrochloride chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride

Cat. No.: B011635

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## An In-depth Technical Guide to 5-Cyanotryptamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Cyanotryptamine hydrochloride, a tryptamine derivative of significant interest in neuropharmacological research. This document details its chemical structure, nomenclature, and physicochemical properties, and where available, its pharmacological profile and associated signaling pathways.

## Chemical Structure and IUPAC Name

5-Cyanotryptamine hydrochloride is the hydrochloride salt of 3-(2-aminoethyl)-1H-indole-5-carbonitrile. The chemical structure of the cation is depicted in Figure 1.

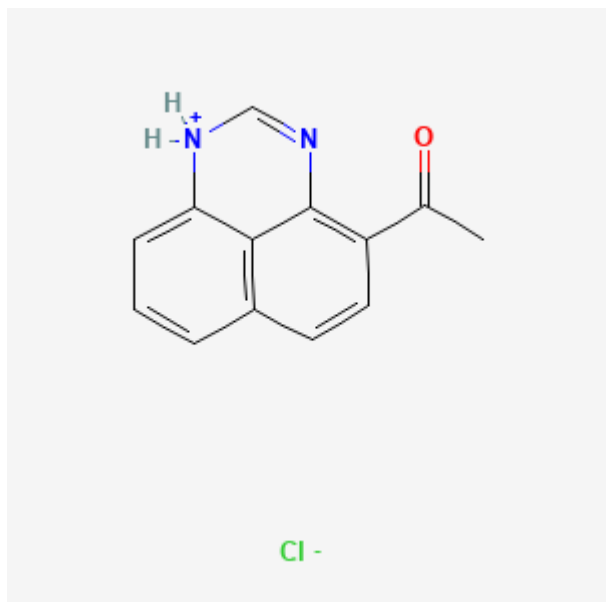


Figure 1. Chemical structure of 5-Cyanotryptamine.

The International Union of Pure and Applied Chemistry (IUPAC) name for the free base of this compound is 3-(2-aminoethyl)-1H-indole-5-carbonitrile[1].

## Physicochemical Properties

A summary of the key physicochemical properties of 5-Cyanotryptamine and its hydrochloride salt is presented in Table 1. This data is essential for experimental design, including solvent selection and formulation development.

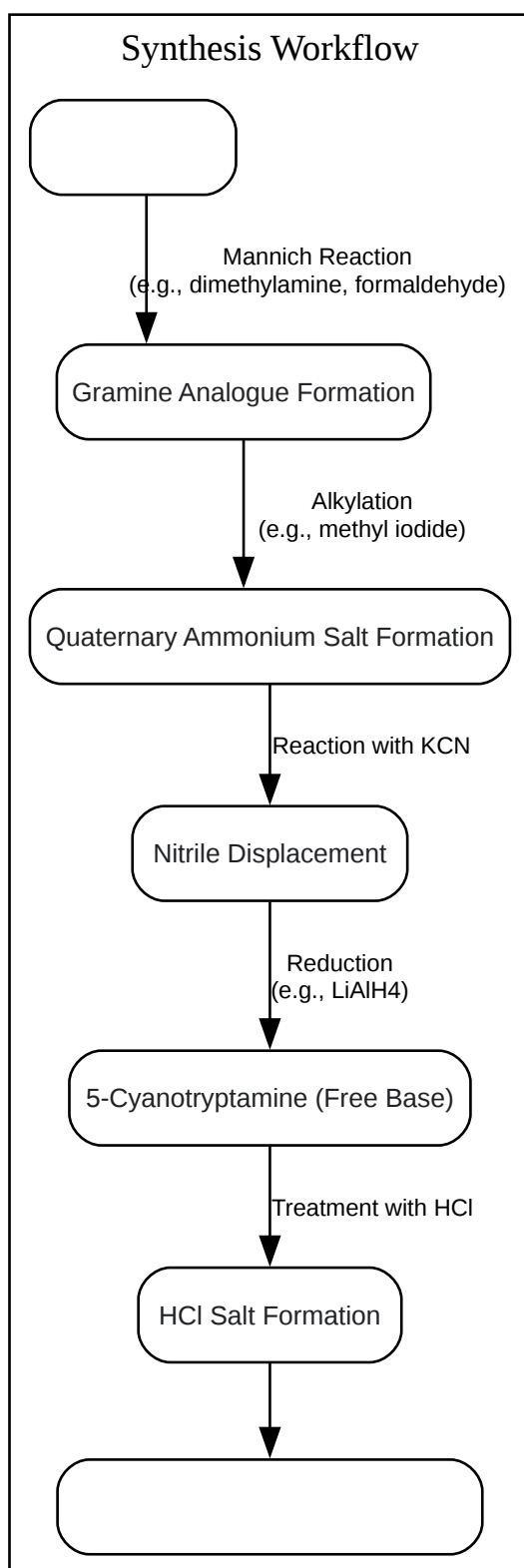
Property	Value	Source
IUPAC Name	3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride	N/A
Molecular Formula (HCl Salt)	C <sub>11</sub> H <sub>12</sub> ClN <sub>3</sub>	[2]
Molecular Weight (HCl Salt)	221.69 g/mol	[2]
Molecular Formula (Free Base)	C <sub>11</sub> H <sub>11</sub> N <sub>3</sub>	[1]
Molecular Weight (Free Base)	185.22 g/mol	N/A
Boiling Point (Free Base)	423.6°C at 760 mmHg	N/A
Storage Conditions	2-8°C, under inert gas	N/A

## Pharmacological Data

Currently, there is a limited amount of publicly available quantitative data on the receptor binding affinity and functional potency of 5-Cyanotryptamine hydrochloride at various neurotransmitter receptors. Tryptamine derivatives are well-known for their interaction with serotonin (5-HT) receptors, and it is hypothesized that 5-Cyanotryptamine hydrochloride also acts on these targets. Further research is required to fully characterize its pharmacological profile.

## Experimental Protocols

Detailed experimental protocols for the synthesis of 5-Cyanotryptamine hydrochloride are not readily available in the public domain. However, general synthetic routes for related indole derivatives can be adapted. A plausible synthetic workflow is outlined below.

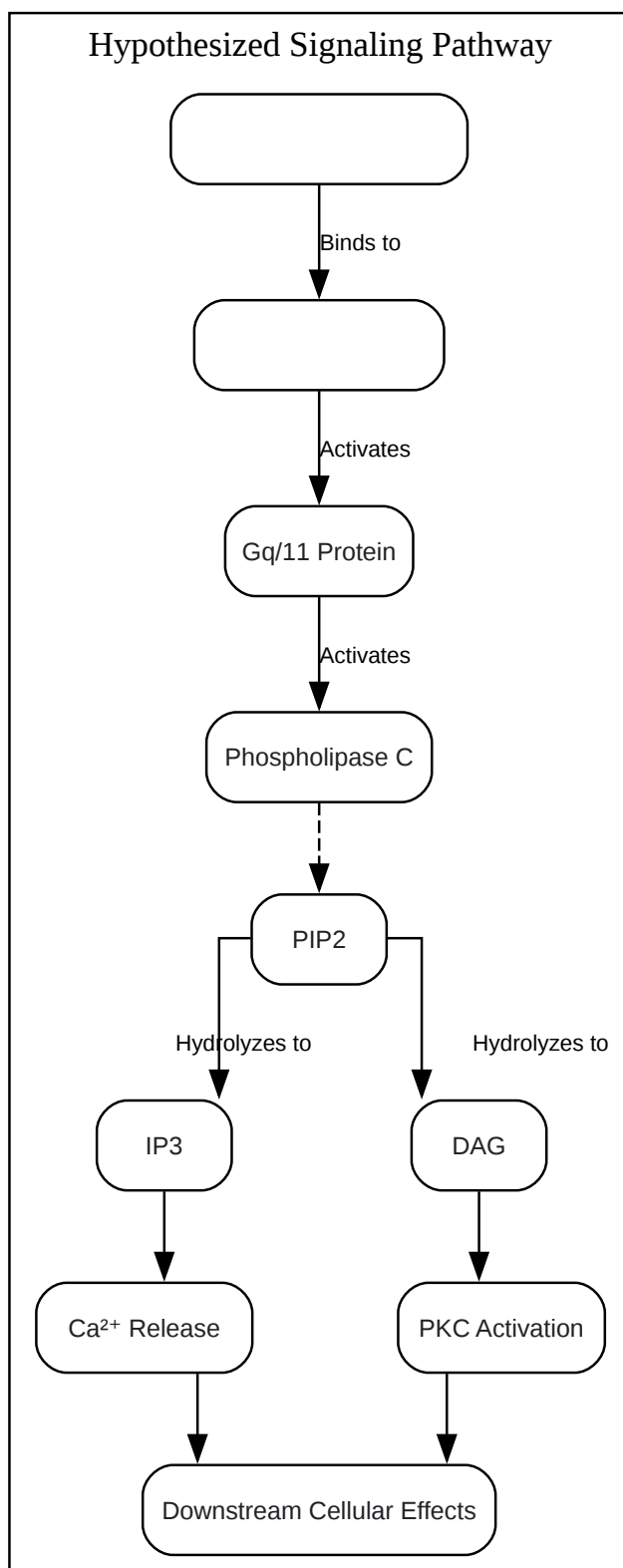


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Caption: A potential synthetic route for 5-Cyanotryptamine hydrochloride.

## Signaling Pathways

The specific intracellular signaling pathways modulated by 5-Cyanotryptamine hydrochloride have not been elucidated. However, based on its structural similarity to serotonin and other tryptamines, it is likely to interact with G-protein coupled serotonin receptors. The activation of these receptors can trigger various downstream signaling cascades. For instance, activation of 5-HT<sub>2</sub> family receptors typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC).



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Caption: A hypothesized signaling cascade for 5-Cyanotryptamine hydrochloride.

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## References

- 1. [acnp.org](http://acnp.org) [[acnp.org](http://acnp.org)]
- 2. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
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